2-(2,4-Dimethylpentan-3-ylidene)hydrazinecarboxamide
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Overview
Description
2-(2,4-Dimethylpentan-3-ylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C8H16N2O It is known for its unique structure, which includes a hydrazinecarboxamide group attached to a dimethylpentan-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylpentan-3-ylidene)hydrazinecarboxamide typically involves the reaction of 2,4-dimethylpentan-3-one with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylpentan-3-ylidene)hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The hydrazinecarboxamide group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
2-(2,4-Dimethylpentan-3-ylidene)hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylpentan-3-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The hydrazinecarboxamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pentan-2-ylidene)hydrazinecarboxamide
- 2-(2,4-Dimethylpentan-3-ylidene)hydrazinecarboxylic acid
Uniqueness
2-(2,4-Dimethylpentan-3-ylidene)hydrazinecarboxamide is unique due to its specific structural features, which confer distinct reactivity and biological activity
Properties
CAS No. |
5338-14-7 |
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Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2,4-dimethylpentan-3-ylideneamino)urea |
InChI |
InChI=1S/C8H17N3O/c1-5(2)7(6(3)4)10-11-8(9)12/h5-6H,1-4H3,(H3,9,11,12) |
InChI Key |
FGPZLEIOVJZZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NNC(=O)N)C(C)C |
Origin of Product |
United States |
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